1-(6-Ethylpyridin-2-YL)piperazine

Oncology Medicinal Chemistry Cytotoxicity

Arylpiperazine lead optimization is compromised by CYP2D6-mediated drug-drug interactions and off-target effects from regioisomeric impurities. 1-(6-Ethylpyridin-2-yl)piperazine (CAS 846031-97-8) directly addresses these challenges: • Weak CYP2D6 inhibition (IC50 >6,000 nM) minimizes metabolic liability vs. conventional arylpiperazines. • Defined 6-ethyl regioisomer ensures reproducible SAR; eliminates affinity artifacts from methyl or unsubstituted analogs. • Privileged scaffold for GPCR targets (5-HT, adrenergic), AcrAB-TolC efflux pump inhibitors, and DU145 prostate cancer lead discovery. Supplied with batch-specific Certificate of Analysis. Standard packaging with ambient shipping; inquire for bulk quantities.

Molecular Formula C11H17N3
Molecular Weight 191.27 g/mol
CAS No. 846031-97-8
Cat. No. B8724366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-Ethylpyridin-2-YL)piperazine
CAS846031-97-8
Molecular FormulaC11H17N3
Molecular Weight191.27 g/mol
Structural Identifiers
SMILESCCC1=NC(=CC=C1)N2CCNCC2
InChIInChI=1S/C11H17N3/c1-2-10-4-3-5-11(13-10)14-8-6-12-7-9-14/h3-5,12H,2,6-9H2,1H3
InChIKeyBHERUCWARRWLPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(6-Ethylpyridin-2-yl)piperazine: CNS and Antimicrobial Scaffold


1-(6-Ethylpyridin-2-yl)piperazine (CAS 846031-97-8) is an arylpiperazine derivative with the molecular formula C11H17N3 and a molecular weight of 191.27 g/mol [1]. As a building block, its structure—a piperazine ring bonded to a pyridine ring with an ethyl substituent at the 6-position—is a privileged scaffold in medicinal chemistry, particularly for targeting G-protein coupled receptors (GPCRs) in the central nervous system (CNS) and for developing allosteric inhibitors of multidrug efflux pumps in Gram-negative bacteria [2].

1-(6-Ethylpyridin-2-yl)piperazine: 6-Ethyl Substitution Impact on Lead Optimization


Generic substitution of arylpiperazine building blocks is scientifically unsound due to the profound impact of minor structural variations on receptor binding, metabolic stability, and off-target profiles. The specific ethyl substitution at the 6-position of the pyridine ring in 1-(6-Ethylpyridin-2-yl)piperazine is a critical determinant of its unique biological fingerprint, differentiating it from unsubstituted, methyl-substituted, or regioisomeric analogs . This single modification influences hydrophobic interactions, steric fit, and electronic properties, leading to quantifiable differences in binding affinity, selectivity, and ADMET parameters that are essential for successful lead optimization [1].

1-(6-Ethylpyridin-2-yl)piperazine: Quantitative Benchmarking


Cytotoxicity in DU145 Prostate Cancer Cells

In a preliminary cytotoxic assay, the title compound exhibited strong and selective inhibitory activity against DU145 prostate cancer cells [1]. While specific IC50 values for the target compound are not provided in the source, related arylpiperazine derivatives in the same study showed potent activity with IC50 < 2 μM against the same cell line [2]. This suggests the 6-ethylpyridin-2-yl moiety may confer a favorable cytotoxicity profile relative to other substitutions.

Oncology Medicinal Chemistry Cytotoxicity

CYP2D6 Inhibition Profile

The inhibition of human CYP2D6 by 1-(6-ethylpyridin-2-yl)piperazine is weak, with an IC50 greater than 6,000 nM [1]. This is a favorable characteristic compared to many arylpiperazine-containing drugs which are known potent CYP2D6 inhibitors, reducing the risk of adverse drug-drug interactions.

ADMET Drug-Drug Interactions CYP Inhibition

Efflux Pump Inhibition for Antibiotic Potentiation

The pyridylpiperazine core, exemplified by 1-(6-ethylpyridin-2-yl)piperazine, has been optimized as an allosteric inhibitor of the AcrAB-TolC efflux pump in E. coli [1]. While specific data for this exact compound is not detailed, structure-activity relationship (SAR) studies within this series demonstrate that modifications at the pyridine ring, such as the 6-ethyl substitution, are critical for enhancing potency and improving pharmacokinetic properties [2]. This positions the scaffold as a valuable tool for developing antibiotic potentiators.

Antimicrobial Resistance Efflux Pump Inhibitors Gram-negative Bacteria

1-(6-Ethylpyridin-2-yl)piperazine: Application Scenarios


CNS-Targeted Leads with Low CYP2D6 Inhibition

Medicinal chemists developing novel therapeutics for psychiatric or neurological disorders can utilize 1-(6-ethylpyridin-2-yl)piperazine as a key intermediate. Its demonstrated weak inhibition of CYP2D6 (IC50 > 6,000 nM) [1] offers a significant advantage over many existing arylpiperazine-based drugs, mitigating a common source of drug-drug interactions and metabolic variability. This is particularly valuable in lead optimization programs aiming for a differentiated safety profile.

Building Block for Prostate Cancer Agents

Given its observed activity against DU145 prostate cancer cells [1] and the potent cytotoxicity of related analogs (IC50 < 2 μM) [2], this compound is a valuable building block for medicinal chemists exploring novel therapies for prostate cancer. It can be used as a core scaffold for generating focused libraries and conducting structure-activity relationship (SAR) studies to identify more potent and selective leads.

Antibiotic Adjuvants for MDR Gram-negative Bacteria

This compound serves as a privileged starting point for designing allosteric inhibitors of the AcrAB-TolC efflux pump, a major mechanism of antibiotic resistance in pathogens like E. coli [1]. Researchers can derivatize the pyridylpiperazine core to optimize potency and pharmacokinetics, aiming to create new chemical entities that potentiate the activity of legacy antibiotics [2].

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